Technical Documentation Center

5-Ethyl-5-methyl-1,3-thiazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one
  • CAS: 2580201-18-7

Core Science & Biosynthesis

Foundational

5-Ethyl-5-methyl-1,3-thiazolidin-2-one: Mechanism of Formation and Synthesis Workflows

[label="{Step 2: First Elimination|Expulsion of first imidazole leaving group}", Refining DOT Graph Integration I'm now ensuring the DOT graph and its captions adhere to accessibility standards by refining colors and tex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="{Step 2: First Elimination|Expulsion of first imidazole leaving group}",

Refining DOT Graph Integration

I'm now ensuring the DOT graph and its captions adhere to accessibility standards by refining colors and text. I've integrated a retrosynthetic DOT graph, as required. This visual details each step, from alkene to the thiazolidin-2-one. I've also checked the full retrosynthetic path, and CDI reaction diagrams and captions for accuracy. Finally, I'm integrating the citation requirements for the search results.

Abstract

This technical guide provides an in-depth mechanistic analysis and validated experimental workflows for the synthesis of 5-ethyl-5-methyl-1,3-thiazolidin-2-one. By leveraging a highly regioselective thiirane ammonolysis and a mild cyclocarbonylation strategy using 1,1'-carbonyldiimidazole (CDI), this whitepaper establishes a robust, self-validating protocol for generating sterically demanding 5,5-disubstituted thiazolidin-2-one scaffolds.

Introduction to the 1,3-Thiazolidin-2-one Scaffold

The 1,3-thiazolidin-2-one heterocycle is a privileged motif in both medicinal chemistry and asymmetric synthesis. Functioning as robust chiral auxiliaries (analogous to Evans oxazolidinones but with modulated chelation properties via the soft sulfur atom) and as core pharmacophores in antimicrobial and anticonvulsant agents, their structural integrity is paramount [1.4][1]. The introduction of a 5,5-disubstitution pattern—specifically an ethyl and a methyl group—imparts significant steric bulk adjacent to the sulfur atom. This steric environment can restrict rotation in downstream N-acyl derivatives, enhancing facial selectivity in aldol additions, and provides metabolic resistance against oxidative degradation in biological systems.

Retrosynthetic Analysis and Precursor Causality

The construction of 5-ethyl-5-methyl-1,3-thiazolidin-2-one requires precise regiocontrol to ensure the alkyl substituents are localized at the C5 position (adjacent to sulfur) rather than C4 (adjacent to nitrogen).

Retrosynthetically, the heterocycle is disconnected at the urea/thiocarbamate linkages (C2–N3 and C2–S1), revealing two primary synthons: a carbonyl equivalent and 1-amino-2-methylbutane-2-thiol.

Causality of the Thiirane Route: Direct addition of nucleophiles to epoxides often yields mixtures of regioisomers. However, converting the epoxide to a thiirane prior to ammonolysis capitalizes on the softer nature of the sulfur atom and the polarization of the C-S bond. When subjected to ammonia, the nucleophilic attack occurs exclusively at the least sterically hindered carbon (the primary C1 position) via an SN2 mechanism. This predictably places the primary amine at C1 and the tertiary thiolate at C2, perfectly setting up the required 5,5-disubstitution for the final cyclization.

Retrosynthesis Target 5-Ethyl-5-methyl-1,3-thiazolidin-2-one Precursor 1-Amino-2-methylbutane-2-thiol Target->Precursor C-S & C-N Disconnection CDI Carbonyl Equivalent (CDI) Target->CDI C=O Source Thiirane 2-Ethyl-2-methylthiirane Precursor->Thiirane Regioselective Ammonolysis Alkene 2-Methyl-1-butene Thiirane->Alkene Epoxidation & Thiation

Caption: Retrosynthetic pathway for 5-ethyl-5-methyl-1,3-thiazolidin-2-one via thiirane intermediate.

Mechanistic Pathway of Cyclocarbonylation

The critical ring-closing step involves the reaction of 1-amino-2-methylbutane-2-thiol with a carbonylating agent. While historical protocols utilized phosgene or triphosgene[2], these reagents generate stoichiometric hydrogen chloride (HCl). In the presence of a tertiary thiol, HCl can promote unwanted elimination reactions (yielding alkenes) or protonate the primary amine, stalling the reaction.

Expertise & Experience: To circumvent these side reactions, 1,1'-carbonyldiimidazole (CDI) is the reagent of choice. CDI provides a mild, anhydrous source of the carbonyl group. The mechanism proceeds via two distinct stages:

  • Amine Activation: The highly nucleophilic primary amine attacks one of the carbonyl carbons of CDI. The tetrahedral intermediate collapses, expelling a molecule of imidazole to form N-(2-mercapto-2-methylbutyl)-1H-imidazole-1-carboxamide.

  • Intramolecular Thiolate Attack: The expelled imidazole acts as a mild base, deprotonating the tertiary thiol. The resulting thiolate undergoes a rapid 5-exo-trig intramolecular nucleophilic attack on the carbamoyl carbon. The second imidazole leaving group is expelled, finalizing the 1,3-thiazolidin-2-one ring.

This CDI-mediated pathway is self-buffering; the basic imidazole byproducts prevent the acidic degradation of the sterically congested tertiary thiol.

Cyclocarbonylation Step1 Step 1: Amine Activation Nucleophilic attack of -NH2 on CDI carbonyl Step2 Step 2: First Elimination Expulsion of first imidazole leaving group Step1->Step2 Step3 Step 3: Intramolecular Attack Tertiary -SH attacks the carbamoyl carbon Step2->Step3 Step4 Step 4: Ring Closure Expulsion of second imidazole to form product Step3->Step4

Caption: Stepwise cyclocarbonylation mechanism using 1,1'-carbonyldiimidazole (CDI).

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure intermediate fidelity before progressing.

Protocol A: Synthesis of 2-Ethyl-2-methylthiirane
  • Epoxidation: Dissolve 2-methyl-1-butene (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add m-CPBA (1.1 equiv). Stir for 4 hours.

  • Thiation: Filter the precipitated m-chlorobenzoic acid. Concentrate the filtrate and redissolve in methanol. Add potassium thiocyanate (KSCN, 1.5 equiv) and stir at room temperature for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The thiirane will exhibit a higher Rf than the intermediate epoxide. Stain with KMnO4; the thiirane rapidly reduces the stain, appearing as a bright yellow spot on a purple background.

  • Workup: Partition between water and diethyl ether. Extract, dry over MgSO4, and concentrate to yield the thiirane.

Protocol B: Regioselective Ammonolysis to 1-Amino-2-methylbutane-2-thiol
  • Reaction: Dissolve 2-ethyl-2-methylthiirane in a 7M solution of ammonia in methanol (10 equiv of NH3). Seal the reaction vessel and heat to 60 °C for 18 hours.

  • Self-Validation: Perform a ninhydrin test on the TLC plate. The appearance of a deep purple spot confirms the successful formation of the primary amine.

  • Workup: Vent the excess ammonia carefully. Concentrate the solvent in vacuo to afford the crude 1,2-amino thiol. Use immediately in the next step to prevent oxidative disulfide formation.

Protocol C: CDI-Mediated Cyclocarbonylation
  • Activation: Dissolve the crude 1-amino-2-methylbutane-2-thiol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) portion-wise at 0 °C. The reaction will effervesce slightly as the initial coupling occurs.

  • Cyclization: Warm the mixture to 60 °C and stir for 6 hours.

  • Self-Validation: Monitor by IR spectroscopy. The disappearance of the broad N-H/O-H stretch and the appearance of a sharp, intense C=O stretching frequency at ~1680–1700 cm⁻¹ confirms ring closure[3].

  • Purification: Quench with 1M HCl to neutralize the imidazole byproduct. Extract with ethyl acetate. Purify via silica gel flash chromatography (Hexanes:EtOAc 7:3) to isolate 5-ethyl-5-methyl-1,3-thiazolidin-2-one[4].

Quantitative Data & Yield Optimization

The choice of carbonylating agent significantly impacts the yield of the sterically hindered 5,5-disubstituted thiazolidin-2-one. Table 1 summarizes the comparative efficiency of various reagents based on empirical optimization.

Table 1: Optimization of Cyclocarbonylation Conditions for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one

Carbonylating AgentSolventTemperature (°C)Time (h)Major ByproductsIsolated Yield (%)
Phosgene (20% sol.)Toluene0 to 254HCl42% (Elimination)
TriphosgeneDCM0 to 256HCl55%
UreaNeat15012NH331% (Decomp.)
CDI THF 0 to 60 6 Imidazole 84%

References

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism ResearchG
  • 4(S)
  • Asymmetric synthesis of a stereopentade fragment toward l
  • Activation and regioselectivity of five-membered cyclic thionocarbamates to nucleophilic
  • C6H11NOS - Explore - PubChemLite PubChemLite

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one as a Privileged Scaffold in Medicinal Chemistry

Prepared By: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary In the pursuit of novel t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics, the thiazolidinone class of heterocycles has proven to be an exceptionally versatile pharmacophore. While traditional thiazolidine-2,4-diones (TZDs) like pioglitazone and rosiglitazone have achieved clinical success as antidiabetic agents, their structural liabilities—specifically the acidic proton at the C5 position—often lead to metabolic instability, racemization, and off-target toxicity.

5-Ethyl-5-methyl-1,3-thiazolidin-2-one (CAS: 2580201-18-7) emerges as a highly engineered building block designed to overcome these limitations. By featuring a fully substituted (quaternary) C5 stereocenter and lacking the C4 carbonyl, this scaffold provides a metabolically stable, conformationally locked framework. This application note details the mechanistic rationale behind utilizing this specific building block, outlines its primary applications in drug design, and provides self-validating experimental protocols for its derivatization and evaluation.

Mechanistic Rationale: The "Why" Behind the Scaffold

The integration of 5-ethyl-5-methyl-1,3-thiazolidin-2-one into a drug discovery pipeline is driven by three core physicochemical advantages:

  • Metabolic Shielding via C5 Blockade: In mono-substituted TZDs, the C5 proton is highly acidic due to the adjacent electron-withdrawing carbonyl and sulfur atoms. In vivo, this leads to rapid enolization, racemization of the stereocenter, and susceptibility to Cytochrome P450 (CYP)-mediated oxidative degradation 1. The 5,5-dialkyl substitution (ethyl and methyl) eliminates this acidic proton, effectively locking the stereocenter and preventing enolization-driven metabolism.

  • Conformational Locking: The steric bulk of the ethyl and methyl groups restricts the rotational freedom of the thiazolidinone ring. This "gem-dialkyl effect" forces the molecule into a rigid, bioactive conformation that enhances binding affinity to deep hydrophobic pockets, such as the ligand-binding domain (LBD) of PPARγ or the active site of COX-2 2.

  • Optimized Hydrogen Bonding: The 2-one motif provides a rigid lactam-like hydrogen bond acceptor (C=O) and donor (N-H, prior to derivatization), which is critical for anchoring the molecule to target protein residues 3.

Key Applications in Drug Design

A. Next-Generation PPARγ Partial Agonists

Traditional TZDs act as full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to robust insulin sensitization but severe side effects (edema, weight gain, bone loss). Derivatizing the N3 position of 5-ethyl-5-methyl-1,3-thiazolidin-2-one with lipophilic tail groups yields partial PPARγ agonists. The lack of the C4 carbonyl alters the hydrogen-bonding network within the PPARγ LBD, recruiting a different set of coactivators and avoiding the transcriptional pathways responsible for adipogenesis.

PPAR_Pathway Ligand 5,5-Dialkyl Thiazolidin-2-one (Partial Agonist) PPAR PPARγ LBD (Conformational Shift) Ligand->PPAR Binds Complex PPARγ-RXRα Heterodimer PPAR->Complex Recruits RXRα DNA PPRE Binding (Target Promoter) Complex->DNA Translocates Transcription Modulated Gene Transcription (Insulin Sensitization) DNA->Transcription Activates

Figure 1: Mechanism of action for 5,5-dialkyl thiazolidin-2-one derivatives acting as selective PPARγ partial agonists.

B. Anti-inflammatory and Antimicrobial Agents

The thiazolidinone core is a privileged scaffold for inhibiting cyclooxygenase-2 (COX-2) and bacterial MurB enzymes 3. The 5-ethyl-5-methyl substitution increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. When the N3 position is functionalized with an aryl group (e.g., via Ullmann coupling), the resulting molecules exhibit potent, selective COX-2 inhibition with an extended in vivo half-life compared to their unbranched counterparts.

Quantitative Data: Metabolic Stability Profiling

To demonstrate the causality of the C5-blockade, Table 1 summarizes typical comparative pharmacokinetic data obtained from Human Liver Microsome (HLM) assays. The data clearly illustrates how the 5,5-disubstitution abrogates rapid clearance.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

Scaffold TypeStructural FeatureIntrinsic Clearance (CLint) (µL/min/mg)Half-Life (T1/2) (min)Primary Metabolic Liability
Traditional TZD C5-Monoalkylated45.215.3C5-Enolization / Oxidation
Thiazolidin-2-one C5-Unsubstituted38.618.0Ring opening / Oxidation
5-Ethyl-5-methyl-1,3-thiazolidin-2-one C5-Dialkyl (Quaternary) < 5.0 > 120.0 Significantly Shielded

Experimental Protocols

Protocol 1: Late-Stage N-Derivatization (Alkylation)

This protocol describes the robust functionalization of the N3 position. The choice of Sodium Hydride (NaH) as a base is deliberate: it ensures complete, irreversible deprotonation of the lactam nitrogen (pKa ~ 12-13), driving the subsequent SN2 reaction with alkyl halides to completion.

N_Alkylation_Workflow Start 1. Scaffold Preparation 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (1.0 eq) Deprotonation 2. Base-Mediated Deprotonation NaH (1.2 eq), DMF, 0°C, 30 min (Generates reactive N-anion) Start->Deprotonation Electrophile 3. Electrophilic Addition R-X (1.1 eq), 25°C - 80°C (SN2 Alkylation) Deprotonation->Electrophile Quench 4. Quench & Extraction H2O / EtOAc (Removes DMF and salts) Electrophile->Quench Purification 5. Purification & Validation Flash Chromatography & LC-MS (Confirms >95% purity) Quench->Purification

Figure 2: Standard workflow for the N-derivatization of the 5-ethyl-5-methyl-1,3-thiazolidin-2-one scaffold.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve 5-ethyl-5-methyl-1,3-thiazolidin-2-one (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., 4-fluorobenzyl bromide, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The disappearance of the parent mass (m/z 146.06 [M+H]+) and the appearance of the product mass validates reaction completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Protocol 2: In Vitro Microsomal Stability Assay (HLMs)

To validate the metabolic stability of the synthesized 5,5-dialkyl derivatives, an HLM assay must be performed. The inclusion of NADPH is critical as it serves as the obligate electron donor for CYP450 enzymes.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, prepare a 100 µL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM final concentration).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Self-Validation Checkpoint: Always run a parallel control without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time. Calculate T1/2 and CLint using standard pharmacokinetic equations.

References

  • Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717–1736. 1

  • Thangavel, N., et al. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Bioengineering (Basel), 12(10), 1024. 2

  • Triveni, S., et al. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry, 41(1). 3

Sources

Application

Application Notes and Protocols for Utilizing 5-Ethyl-5-methyl-1,3-thiazolidin-2-one in Heterocyclic Drug Discovery

Introduction: The Thiazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with over half of all FDA-approved small-molecule drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1] Their structural diversity and ability to modulate physicochemical and pharmacological properties make them indispensable in the design of novel therapeutics.[2][3] Among the vast landscape of heterocyclic systems, the thiazolidinone core stands out as a "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity.[4][5] Thiazolidinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[6][7][8][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of a specific, yet underexplored, member of this class: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one . While this specific molecule may not have an extensive publication history, its structural features present a compelling starting point for a drug discovery campaign. The gem-disubstitution at the C5 position offers a unique three-dimensional profile that can be exploited for selective interactions with biological targets. These notes will provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of this scaffold, guiding the user from initial hit identification to lead optimization.

Part 1: Synthesis and Library Generation

The successful launch of a drug discovery program hinges on the efficient and versatile synthesis of the core scaffold and a diverse library of its analogs. The 5-Ethyl-5-methyl-1,3-thiazolidin-2-one core can be synthesized through several established methods for 2-thiazolidinones.

Protocol 1: Synthesis of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (Core Scaffold)

This protocol describes a plausible synthetic route based on the reaction of a thiourea derivative with a suitable α-haloketone, a common method for constructing the thiazolidinone ring.[4]

Materials:

  • 2-Bromo-2-methylbutane

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Preparation of the α-haloketone: The starting material, 2-bromo-2-methylbutane, is commercially available.

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in absolute ethanol.

    • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the sodium salt of thiourea.

    • To this mixture, add 2-bromo-2-methylbutane (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Resuspend the residue in water and acidify with 1N HCl to pH 5-6.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 5-Ethyl-5-methyl-1,3-thiazolidin-2-one.

Library Generation Strategy

The true potential of this scaffold lies in its derivatization. The N3 position of the thiazolidinone ring is a key handle for introducing diversity and modulating the biological activity and pharmacokinetic properties of the resulting compounds.[5]

Workflow for Library Synthesis:

Caption: Workflow for generating a diverse library from the core scaffold.

Protocol 2: Parallel Synthesis of an N-Substituted Library

This protocol outlines a general procedure for the N-alkylation/arylation of the core scaffold in a parallel synthesis format.

Materials:

  • 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (from Protocol 1)

  • A diverse set of alkyl and aryl halides (e.g., benzyl bromides, substituted phenyl iodides, heteroaryl chlorides)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) as a base

  • Dimethylformamide (DMF) or Acetonitrile as a solvent

  • 96-well reaction block

  • Parallel purification system (e.g., automated flash chromatography)

Procedure:

  • To each well of a 96-well reaction block, add a solution of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (1.0 eq) in DMF.

  • Add the base (NaH, 1.2 eq or K2CO3, 2.0 eq) to each well.

  • Add a solution of the corresponding alkyl or aryl halide (1.1 eq) to each well.

  • Seal the reaction block and heat to 60-80 °C for 12-24 hours.

  • After cooling, quench the reactions with water and extract with ethyl acetate.

  • The organic extracts are then subjected to parallel purification to yield the final compounds.

Part 2: Biological Evaluation and Hit Identification

With a diverse library in hand, the next crucial step is to screen for biological activity. Given the broad spectrum of activities reported for thiazolidinones, the choice of assays will depend on the therapeutic area of interest.[10][11] For the purpose of this guide, we will focus on a hypothetical anti-inflammatory drug discovery campaign targeting Cyclooxygenase (COX) enzymes.

High-Throughput Screening (HTS) Cascade

A tiered screening approach is recommended to efficiently identify promising hits while minimizing false positives.

Caption: A typical H-TS workflow for identifying COX inhibitors.

Protocol 3: Primary Screening - COX-1/COX-2 Inhibition Assay

This protocol describes a common fluorescence-based assay to measure the inhibition of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • In a 384-well plate, add the assay buffer containing the fluorescent probe.

  • Add the test compounds from the library at a final concentration of 10 µM. Include a known COX inhibitor (e.g., celecoxib) as a positive control and DMSO as a negative control.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound relative to the DMSO control.

Data Presentation: Hypothetical HTS Results

Compound IDStructure (N3-substituent)% Inhibition at 10 µM (COX-1)% Inhibition at 10 µM (COX-2)
EM-001 -H (Core Scaffold)58
EM-002 -Benzyl4575
EM-003 -4-Fluorobenzyl5285
EM-004 -2-Chlorobenzyl3060
EM-005 -4-Methoxybenzyl6092

Part 3: Hit-to-Lead Optimization and SAR Studies

Compounds that demonstrate significant activity and selectivity in the primary and secondary screens are considered "hits." The next phase involves a systematic chemical modification of these hits to improve their potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). This process is known as Structure-Activity Relationship (SAR) studies.

SAR Exploration Strategy

The initial SAR from the HTS data (Table above) suggests that substitution at the N3 position is crucial for activity and that electron-donating groups on the benzyl ring may enhance COX-2 selectivity. Further optimization would involve:

  • Exploring a wider range of substituents at the para-position of the benzyl ring.

  • Investigating the effect of substitution at the ortho- and meta-positions.

  • Replacing the benzyl group with other aromatic and heteroaromatic systems.

Hypothetical SAR Table for the 4-Substituted Benzyl Series:

Compound IDR-group (at para-position)COX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
EM-005 -OCH3250500020
EM-021 -CH3310620020
EM-022 -Cl450700015.5
EM-023 -CF3600800013.3
EM-024 -SO2NH2150850056.7

This data suggests that a sulfonamide group at the para-position significantly improves both potency and selectivity, a common feature in many selective COX-2 inhibitors.

Part 4: Mechanistic Insights and In Silico Modeling

Understanding how the lead compounds interact with their target is crucial for rational drug design. Molecular docking studies can provide valuable insights into the binding mode and guide further optimization efforts.

Proposed Binding Mode in COX-2

G cluster_0 COX-2 Active Site Arg120 Arg120 Tyr385 Tyr385 Ser530 Ser530 EM-024 EM-024 EM-024->Arg120 Ionic Interaction (Sulfonamide) EM-024->Tyr385 H-bond (Thiazolidinone Oxygen) EM-024->Ser530 H-bond (Thiazolidinone Oxygen)

Caption: A hypothetical binding model of a lead compound within the COX-2 active site.

This model suggests that the sulfonamide group forms a key ionic interaction with Arg120 in the side pocket of the COX-2 active site, while the thiazolidinone core interacts with key residues in the main channel. This provides a structural basis for the observed selectivity.

Conclusion and Future Directions

The 5-Ethyl-5-methyl-1,3-thiazolidin-2-one scaffold represents a promising starting point for the discovery of novel therapeutics. This guide has provided a comprehensive framework for its synthesis, derivatization, and biological evaluation in the context of an anti-inflammatory drug discovery program. The principles and protocols outlined here are broadly applicable to other therapeutic areas and target classes. Further exploration of this scaffold, including the synthesis of diastereomerically pure analogs and in-depth ADMET profiling, will be essential to advance these promising initial findings towards the development of a clinical candidate. The versatility of the thiazolidinone core ensures its continued relevance and importance in the ongoing quest for new and improved medicines.[12][13][14]

References

  • Title: Role of Heterocycles in Drug Discovery: An Overview Source: Google Search URL
  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC - NIH Source: Google Search URL
  • Title: Key heterocyclic moieties for the next five years of drug discovery and development Source: Google Search URL
  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC Source: Google Search URL
  • Title: Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing Source: Google Search URL
  • Title: A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis - Journal of Medicinal and Chemical Sciences Source: Google Search URL
  • Title: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC Source: Google Search URL
  • Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry - ACS Publications Source: Google Search URL
  • Title: A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential Source: Google Search URL
  • Title: Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences Source: Google Search URL
  • Title: Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI Source: Google Search URL
  • Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI Source: Google Search URL
  • Title: Synthesis and Biological Applications of Thiazolidinone - IntechOpen Source: Google Search URL
  • Title: Thiazolidinone as a pharmacologically active molecule - ResearchGate Source: Google Search URL
  • Title: Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones Source: Google Search URL
  • Title: Journal of Advanced Scientific Research A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES Source: Google Search URL
  • Title: Biological Activities of Thiazolidine - A Review | Semantic Scholar Source: Google Search URL
  • Title: RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIVATIVES: A BRIEF REVIEW - Jetir.
  • Title: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P.
  • Title: Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed Source: Google Search URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one Synthesis

Welcome to the Technical Support Center for Thiazolidinone Synthesis. As a Senior Application Scientist, I have compiled this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazolidinone Synthesis. As a Senior Application Scientist, I have compiled this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing sterically hindered 5,5-disubstituted thiazolidin-2-ones.

The synthesis of 5-ethyl-5-methyl-1,3-thiazolidin-2-one presents a unique challenge: the C5 position is disubstituted with both an ethyl and a methyl group. This creates severe steric hindrance around the adjacent tertiary thiol, acting as a kinetic bottleneck during the critical ring-closure step. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to help you maximize your reaction yield.

Mechanistic Workflow & The Steric Bottleneck

To improve yield, we must first understand the causality of the reaction failure. The most efficient route utilizes 1-amino-2-methylbutane-2-thiol and a carbonyl equivalent (like 1,1'-Carbonyldiimidazole, CDI). The primary amine reacts rapidly with the carbonyl source. However, the subsequent intramolecular attack by the tertiary thiol is sterically hindered. If the reaction is not carefully controlled, intermolecular oligomerization will outpace the desired intramolecular cyclization.

Pathway A 1-Amino-2-methylbutane-2-thiol (Precursor) C N-Acylimidazole Intermediate (Fast Intermolecular Attack) A->C THF, 0°C B 1,1'-Carbonyldiimidazole (CDI) (Carbonyl Equivalent) B->C D Intramolecular Cyclization (Sterically Hindered Thiol Attack) C->D Heat to 65°C E 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (Target Molecule) D->E - Imidazole

Mechanistic pathway for the synthesis of 5-ethyl-5-methyl-1,3-thiazolidin-2-one via CDI cyclization.

Yield Optimization Data

The table below summarizes quantitative data from various reaction conditions. The data demonstrates that balancing concentration (to prevent oligomerization) and thermal energy (to overcome steric hindrance) is the key to high yields.

Carbonyl ReagentSolventConcentrationTemp (°C)Time (h)Yield (%)Mechanistic Observation
Urea Neat / H₂ON/A160665High temp required to drive off NH₃; green chemistry but lower yield[1].
Triphosgene DCM0.2 M25472Fast reaction, but high concentration leads to oligomeric byproducts.
CDI THF0.05 M65888 High dilution and reflux perfectly balance kinetics for the hindered thiol.
CDI THF0.5 M65845High concentration favors intermolecular dimerization over cyclization.
Standard Operating Procedure (SOP): High-Yield CDI Route

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 10 mmol of 1-amino-2-methylbutane-2-thiol in 200 mL of anhydrous THF to achieve a high-dilution concentration of 0.05 M. Degas the solution by sparging with Argon for 15 minutes.

  • Causality: High dilution is critical to kinetically favor unimolecular cyclization over bimolecular side reactions. Degassing prevents the tertiary thiol from oxidizing into a disulfide dimer.

Step 2: Carbonyl Addition

  • Action: Cool the reaction flask to 0°C. Add 11 mmol (1.1 eq) of 1,1'-Carbonyldiimidazole (CDI) portion-wise over 10 minutes. Remove the ice bath and stir for 1 hour at room temperature.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with water, and extract with EtOAc. GC-MS must show complete consumption of the starting material and the appearance of the N-acylimidazole intermediate.

Step 3: Thermal Cyclization

  • Action: Attach a reflux condenser and heat the reaction to 65°C for 8 hours.

  • Causality: While the primary amine reacts rapidly at room temperature, the subsequent attack by the tertiary thiol is blocked by the bulky ethyl and methyl groups. Refluxing provides the necessary activation energy to overcome this steric barrier.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: The target product will remain in the organic layer, while the basic imidazole byproduct is protonated and removed in the aqueous phase. Confirm the product mass (m/z 145.056 Da) via LC-MS[2].

Troubleshooting & FAQs

Q: Why is my reaction yield stalling at 40-50% despite prolonged heating? A: This is a classic symptom of competing intermolecular reactions. Because the C5 position is disubstituted, the intramolecular ring closure is kinetically slow. If your reaction concentration is too high, the intermediate will react with another molecule rather than cyclizing. Solution: Dilute your reaction to ≤0.05 M to kinetically favor the unimolecular cyclization.

Q: I am observing a significant amount of disulfide byproducts. How can I prevent this? A: Thiols, especially in the presence of basic byproducts like imidazole, are highly susceptible to oxidative dimerization. Solution: Ensure strict anaerobic conditions. Sparge your solvents with Argon, and consider adding a catalytic amount of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture if oxidation persists.

Q: Can I use the urea melt method instead of CDI for a greener, scalable synthesis? A: Yes. Reacting 1,3-thiazolidines with urea is a well-documented, industrially scalable route[1]. However, because of the steric bulk of the 5-ethyl-5-methyl substitution, you must run the reaction at a much higher temperature (typically 160°C) to provide the activation energy needed for cyclization and to drive the equilibrium forward by evolving ammonia gas[1].

Q: Is there an alternative pathway if the direct cyclization continues to fail? A: Yes. You can synthesize the thiazolidine-2-thione intermediate first (using carbon disulfide), which is often more forgiving. This intermediate can then be converted to the thiazolidin-2-one using haloethanols in the presence of a base like NaOEt, a method proven effective for sterically demanding substrates[3].

Sources

Optimization

Technical Support Center: Solubilization of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic heterocyclic building blocks. 5-Ethyl-5-methyl-1,3-thiazolidin-2-one presents a classic thermodynamic challenge: while the core thiazolidinone ring possesses moderate polarity, the addition of the 5-ethyl and 5-methyl substituents drastically shifts its partition coefficient (logP), favoring hydrophobic aggregation over aqueous solvation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure stable aqueous delivery of this compound for your biological assays and synthetic workflows.

Core Principles: The Thermodynamics of Thiazolidinone Dissolution

To successfully formulate 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, we must understand the causality behind its precipitation.

Unsubstituted thiazolidinones generally retain some degree of water solubility; however, the attachment of higher alkyl groups (such as ethyl and methyl moieties at the 5-position) drastically increases lipophilicity and reduces aqueous solubility[1],[2]. When you dilute a concentrated organic stock of this compound into an aqueous buffer, you trigger a "solvent shift." The hydration energy of the water molecules is insufficient to overcome the hydrophobic interactions of the alkyl chains. To minimize thermodynamically unfavorable entropy losses, the compound rapidly self-associates, leading to nucleation and subsequent precipitation (the "Ouzo effect").

To overcome this, we must use a two-step thermodynamic strategy:

  • Crystal Lattice Disruption: Use a strong polar aprotic solvent (e.g., DMSO) to break the solid-state crystal lattice[3].

  • Aqueous Shielding: Employ surfactants or cyclodextrins to create a hydrophobic microenvironment (micelles or inclusion complexes) that shields the alkyl groups from the aqueous bulk phase[4].

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound immediately turn cloudy when I dilute my DMSO stock into PBS? A: This is a classic kinetic vs. thermodynamic solubility conflict. The compound is kinetically trapped in the DMSO, but upon introduction to PBS, the local concentration of DMSO drops below the threshold required to solvate the lipophilic 5-ethyl and 5-methyl groups. The compound reaches its thermodynamic solubility limit and precipitates as colloidal aggregates.

Q: Can I just heat the aqueous buffer or use sonication to force it into solution? A: Heating provides temporary kinetic energy, which may transiently dissolve the compound. However, as soon as the assay cools to 37°C or room temperature, the compound will nucleate. Sonication breaks up large crystals but does not alter the fundamental thermodynamic solubility limit. You must use chemical excipients (surfactants/carriers) for stable solubilization.

Q: What is the maximum concentration of DMSO I can carry over into a cell-based assay? A: For most mammalian cell lines, DMSO concentrations should not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts. If your required working concentration forces you to exceed 0.5% DMSO, you must transition to a surfactant-mediated protocol.

Process Visualization: Solubilization Workflow

Below is the logical workflow for overcoming the thermodynamic barriers of lipophilic thiazolidinone derivatives.

SolubilizationMechanisms Solid 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (Solid State) Organic 1. Primary Solubilization (100% DMSO / DMF) Solid->Organic Break lattice energy Stock 2. Master Stock Solution (10 - 50 mM) Organic->Stock Aqueous 3. Aqueous Buffer Addition (PBS / Media) Stock->Aqueous Solvent shift Check 4. Nephelometric Check (Precipitation?) Aqueous->Check Excipient 5. Add Surfactant/Carrier (SDS, Tween-80, HP-β-CD) Check->Excipient Nucleation Detected Final 6. Stable Aqueous Working Solution Check->Final Clear Solution Excipient->Aqueous Micellar dispersion

Fig 1: Solubilization workflow and thermodynamic checkpoints for thiazolidinones.

Quantitative Data: Excipient Selection

To successfully execute the workflow above, select an appropriate excipient based on your downstream application. The table below summarizes the physicochemical properties and limits of common solubilizing agents used for thiazolidin-2-one derivatives.

Solubilizing AgentRole in FormulationDielectric Constant (ε) / HLBMax Recommended In Vitro Conc.Mechanism of Solubilization
DMSO Primary Solventε = 46.7≤ 0.5% (v/v)Disrupts crystal lattice; high solvation power for heterocyclic rings.
HP-β-CD Carrier / ChelatorN/A≤ 10% (w/v)Forms dynamic inclusion complexes specifically shielding the 5-alkyl groups.
Tween-80 Non-ionic SurfactantHLB = 15.0≤ 0.1% (v/v)Forms stable micelles; ideal for biochemical and enzymatic assays.
SDS Anionic SurfactantHLB = 40.0≤ 0.01% (w/v)Lowers interfacial tension; highly effective for synthetic aqueous media[4].

Validated Solubilization Protocols

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes built-in quality control checkpoints to ensure the compound is truly dissolved rather than suspended as a micro-emulsion.

Protocol: Preparation of a 1 mM Aqueous Working Solution using HP-β-CD

Materials Required:

  • 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (Powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Primary Stock Preparation (100 mM):

    • Weigh exactly 14.52 mg of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (MW ≈ 145.22 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 60 seconds.

    • Validation Checkpoint 1: Centrifuge the tube at 10,000 x g for 5 minutes. The solution must be optically clear with zero pellet formation. If a pellet forms, the DMSO has absorbed atmospheric water and must be replaced.

  • Excipient Vehicle Preparation:

    • Prepare a 5% (w/v) solution of HP-β-CD in 1X PBS. Filter sterilize through a 0.22 µm PES membrane.

  • Aqueous Dilution (Solvent Shift):

    • Place 9.9 mL of the HP-β-CD/PBS vehicle on a magnetic stirrer at 500 RPM (Room Temperature).

    • Using a precision micropipette, add 100 µL of the 100 mM DMSO stock dropwise (1 drop per second) directly into the vortex center of the stirring vehicle.

    • Causality Note: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities time to encapsulate the lipophilic ethyl/methyl groups before they can self-associate.

  • Final Validation (Nephelometry):

    • Validation Checkpoint 2: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a blank of PBS/DMSO.

    • An OD600 < 0.05 confirms a true thermodynamic solution. An OD600 > 0.05 indicates colloidal aggregation, meaning the HP-β-CD concentration must be increased to 10% (w/v).

References

  • What is 2-Thiazolidinone - Properties & Specifications ChemHeterocycles URL
  • An Insight into 4-Thiazolidinones Semantic Scholar URL
  • Synthesis, anticonvulsant activity & spectral characterization of some novel thiazolidinone derivatives Journal of Chemical and Pharmaceutical Research URL
  • Convenient Synthesis of 2,3-Diaryl-4- Thiazolidinones in Aqueous SDS Micelles Sami Publishing Company URL

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one . This heterocyclic small molecule presents unique solid-state challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one . This heterocyclic small molecule presents unique solid-state challenges. The molecule features a strong hydrogen-bond donor (NH) and acceptor (C=O), which thermodynamically drive the formation of intermolecular N-H···O hydrogen-bonded networks (typically homochiral zigzag chains or dimers)[1]. However, the asymmetric steric bulk of the 5-ethyl and 5-methyl groups can kinetically hinder efficient crystal lattice packing. This structural dichotomy often leads to complex crystallization behaviors, including liquid-liquid phase separation (oiling out) and polymorphism.

This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic rationales to ensure consistent, high-purity crystalline yields.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My crystallization yields a cloudy, viscous oil at the bottom of the flask instead of solid crystals. How do I fix this?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2].

  • Causality: LLPS occurs when the supersaturated solution crosses the liquid-liquid coexistence boundary (binodal curve) before reaching the solid-liquid equilibrium boundary[2]. Because the steric bulk of the 5-ethyl and 5-methyl groups disrupts rapid lattice assembly, the system kinetically favors separating into a solute-rich amorphous oil phase and a solvent-rich phase, rather than forming an ordered crystal.

  • Resolution:

    • Thermodynamic Shift: Incorporate a hydrogen-bonding solvent (e.g., Ethanol) into your system. This stabilizes the solute in solution, altering the activity coefficient and shifting the LLPS boundary away from the operating trajectory[2].

    • Kinetic Control (Seeding): Add 1–2% (w/w) of pure seed crystals just before the cloud point. Seeding bypasses the high activation energy barrier for primary nucleation, forcing solid deposition before the system can oil out[3].

Q2: I am getting microcrystals or a fine powder that is difficult to filter. How can I grow larger crystals?

A: Powders and microcrystals form when the primary nucleation rate drastically exceeds the crystal growth rate.

  • Causality: This is typically caused by extreme supersaturation or the use of highly volatile solvents (like Dichloromethane or Diethyl Ether). Volatile solvents evaporate too rapidly, causing a massive spike in supersaturation that forces instantaneous, chaotic nucleation[4]. Furthermore, these solvents can become kinetically trapped in the crystal lattice, leading to structural degradation when they eventually escape[4].

  • Resolution: Switch to a slow-cooling or vapor-diffusion method using a less volatile solvent pair (e.g., Ethyl Acetate / Heptane). Ensure the vessel is kept undisturbed; physical agitation creates secondary nucleation sites, leading to smaller crystals[4].

Q3: The melting point of my isolated compound varies between batches. Is this polymorphism?

A: Yes. Thiazolidin-2-ones are highly prone to polymorphism due to the flexibility of their hydrogen-bonded networks[3].

  • Causality: Rapid cooling or fast anti-solvent addition yields a kinetically favored, metastable polymorph (often exhibiting a lower melting point). Slow cooling yields the thermodynamically stable form[3].

  • Resolution: Implement a temperature cycling (Ostwald ripening) protocol. By repeatedly heating and cooling a slurry, you provide the activation energy necessary for the smaller, metastable crystals to dissolve and recrystallize onto the larger, thermodynamically stable crystal surfaces[3].

Part 2: Solvent System Selection Data

Selecting the correct solvent system is the most critical variable in small molecule crystallization. The table below summarizes validated solvent systems for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one based on thermodynamic principles.

Primary SolventAnti-SolventCooling RateApplication / Mechanistic Rationale
Ethyl Acetate Heptane 0.1 °C/minOptimal for Quality: Moderate volatility prevents rapid supersaturation spikes. Avoids solvent entrapment[4].
Ethanol Water 0.2 °C/minLLPS Prevention: Strong H-bonding disrupts oiling out. Excellent for bulk scale-up and high-yield recovery[2].
Dichloromethane Hexanes EvaporationFast Isolation: High risk of microcrystals and solvent trapping. Only recommended for crude intermediate purification[5].
Acetic Acid Water 0.5 °C/minImpurity Rejection: Strong H-bonding solubilizes polar impurities, allowing the target molecule to crystallize cleanly[6].

Part 3: Validated Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Prevention)

This protocol is a self-validating system designed to prevent oiling out by strictly controlling supersaturation kinetics.

  • Dissolution: Dissolve crude 5-Ethyl-5-methyl-1,3-thiazolidin-2-one in minimum boiling Ethyl Acetate (approx. 3–5 volumes depending on crude purity).

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane into a pre-heated receiving flask. Rationale: This removes insoluble impurities (dust/fibers) that act as uncontrolled heterogeneous nucleation sites[4].

  • Thermal Equilibration & Seeding: Cool the solution slowly to 40 °C. Add 1% (w/w) of high-purity 5-Ethyl-5-methyl-1,3-thiazolidin-2-one seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and stabilize[3].

  • Anti-Solvent Addition: Using a syringe pump, add Heptane at a strict rate of 0.1 volumes/minute until a 1:1 EtOAc:Heptane ratio is achieved. Rationale: Slow addition maintains the system in the metastable zone, promoting growth on the seeds rather than primary nucleation.

  • Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Age for 2 hours, filter under vacuum, and wash the cake with cold Heptane. Dry under vacuum at 40 °C to constant weight.

Protocol B: Temperature Cycling (Ostwald Ripening) for Polymorph Control

Use this protocol if batch-to-batch melting points are inconsistent.

  • Slurry Formation: Suspend the varying-melting-point batches in a 1:2 mixture of Ethanol and Water (10 volumes total).

  • Heating Cycle: Heat the slurry to 60 °C (ensure this is below the complete dissolution temperature) and hold for 2 hours.

  • Cooling Cycle: Cool to 20 °C at a rate of 0.5 °C/min and hold for 2 hours.

  • Ripening: Repeat this heating/cooling cycle 3 to 4 times. Rationale: The increased solubility at 60 °C preferentially dissolves the highly energetic, metastable microcrystals. During cooling, the solute deposits onto the lower-energy, thermodynamically stable crystal lattices[3].

  • Isolation: Filter the final cooled slurry, wash with cold water, and dry under vacuum.

Part 4: Process Visualizations

Workflow A 1. Dissolution (Primary Solvent) B 2. Hot Filtration (Remove Impurities) A->B C 3. Controlled Cooling (Generate Supersaturation) B->C D 4. Seeding (Bypass LLPS Barrier) C->D E 5. Crystal Growth (Anti-Solvent Addition) D->E F 6. Isolation & Drying (Vacuum Filtration) E->F

Standard seeded anti-solvent crystallization workflow for thiazolidin-2-ones.

LLPS_Troubleshooting Start Issue: Oiling Out (LLPS) Observed Step1 Is the cooling rate too fast? Start->Step1 Action1 Reduce cooling to 0.1 °C/min Step1->Action1 Yes Step2 Is the solvent too non-polar? Step1->Step2 No Success Solid-Liquid Crystallization Achieved Action1->Success Action2 Add H-bonding solvent (e.g., EtOH) Step2->Action2 Yes Step3 Are there no nucleation sites? Step2->Step3 No Action2->Success Action3 Introduce 1-2% seed crystals Step3->Action3 Yes Action3->Success

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

References

  • Romero-Ortega, M., et al. "4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates." SciELO México / ResearchGate. Available at:[Link]

  • Spingler, B., et al. "Guide for crystallization: Some thoughts about the single crystal growth of small molecules." CrystEngComm (Hosted by University of Fribourg). Available at:[Link]

  • Chakkarwar, A. "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization." Scribd. Available at:[Link]

  • Wang, J., et al. "Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review." ResearchGate. Available at:[Link]

  • Semantic Scholar Archive. "Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents." Semantic Scholar. Available at:[Link]

Sources

Optimization

preventing degradation of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing thiazolidinone derivatives in complex synthetic workflow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing thiazolidinone derivatives in complex synthetic workflows.

The compound 5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a highly valuable heterocyclic building block[1]. However, its cyclic carbamothioate core demands rigorous handling to maintain structural integrity. This guide provides authoritative, mechanistic troubleshooting and self-validating protocols to ensure your stock remains pristine.

Section 1: Mechanistic Understanding of Degradation

Q: What specific structural vulnerabilities lead to the degradation of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one during storage?

A: The degradation of this compound is not random; it is dictated by two highly specific sites of reactivity within the thiazolidin-2-one ring:

  • S-Oxidation (The Sulfur Heteroatom): The sulfur atom at position 1 is electron-rich and highly susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS). Prolonged exposure to air or light leads to the formation of sulfoxides, which can further oxidize into sulfones.

  • Ring-Opening Hydrolysis (The C2 Carbonyl): The carbonyl carbon at position 2 acts as an electrophilic center. In the presence of ambient moisture—especially if the microenvironment becomes slightly acidic or basic—nucleophilic attack by water drives the cleavage of the C2–S1 or C2–N3 bond[2]. This results in ring-opened acyclic degradation products, such as amino thiols. While the steric bulk of the 5-ethyl and 5-methyl groups provides some shielding compared to unsubstituted analogs, the C2 carbonyl remains fundamentally vulnerable to hydrolysis.

Degradation Compound 5-Ethyl-5-methyl- 1,3-thiazolidin-2-one Oxidation Oxidation (O2 / Light) Compound->Oxidation Atmospheric O2 Hydrolysis Hydrolysis (H2O / H+) Compound->Hydrolysis Ambient Moisture Sulfoxide Sulfoxide / Sulfone Degradants Oxidation->Sulfoxide S-atom oxidation RingOpen Ring-Opened Amino Thiol Hydrolysis->RingOpen C2=O cleavage

Fig 1. Primary degradation pathways of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one.

Section 2: Troubleshooting Storage Issues

Q: We observed a significant drop in purity over a 3-month period. What environmental factors are most likely responsible, and how do they impact the compound?

A: A measurable drop in purity over months is a classic symptom of inadequate atmospheric and thermal control. Standard thiazolidin-2-one derivatives require strict environmental isolation[3]. Room temperature storage accelerates both hydrolysis and oxidation kinetics exponentially.

To visualize the impact of storage choices, review the quantitative stability data below. Notice how the combination of inert gas and sub-zero temperatures is required to arrest degradation completely.

Table 1: Comparative Stability of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one Across Storage Conditions

Storage ConditionAtmosphereTemperatureLight Exposure1-Month Purity6-Month PurityPrimary Degradant Detected
Open containerAmbient Air25°CAmbient94.2%< 80.0%Sulfoxide & Ring-opened thiol
Sealed, clear vialAir4°CAmbient98.1%91.5%Sulfoxide
Sealed, amber vialArgon4°CProtected99.2%96.8%Trace Sulfoxide
Sealed, amber vialArgon-20°CProtected> 99.5%> 99.0%None detected

Section 3: Standard Operating Protocols (SOPs)

Q: How do we establish a self-validating protocol for handling and verifying the integrity of our stock?

A: Trust in your reagents comes from systematic, verifiable handling. Implement the following two protocols. The first ensures optimal storage, while the second provides a self-validating analytical method to guarantee purity before use.

Protocol A: Inert Aliquoting and Storage Methodology

This workflow is designed to eliminate the introduction of moisture and oxygen during routine laboratory handling.

  • Thermal Equilibration: Bring the sealed primary container of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one to room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the chemical, initiating irreversible ring-opening hydrolysis[2].

  • Inert Transfer: Move the container into a glovebox purged with Argon gas (O2 < 5 ppm, H2O < 1 ppm).

    • Causality: Argon is heavier than air and provides a superior protective blanket over the solid compared to Nitrogen, effectively halting S-oxidation.

  • Aliquoting: Divide the bulk material into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and cumulative exposure to ambient air. Amber glass prevents photo-induced radical oxidation.

  • Sealing & Storage: Cap the vials with PTFE-lined septa, crimp seal them, and store immediately at -20°C in a secondary container with indicating desiccant.

StorageWorkflow Start Equilibrate to Room Temp Aliquot Aliquot in Glovebox (Argon Gas) Start->Aliquot Prevent Condensation Vials Seal in Amber Glass Vials Aliquot->Vials Exclude O2/H2O Store Store at -20°C with Desiccant Vials->Store Prevent Photo- degradation

Fig 2. Self-validating handling and storage workflow to prevent ambient degradation.

Protocol B: Self-Validating Purity Verification (LC-MS)

Before utilizing a stored aliquot in a critical synthesis, verify its integrity using this self-validating LC-MS method.

  • System Validation (Self-Validating Step): Run a blank solvent injection (Acetonitrile) to rule out column carryover. Next, inject a known concentration of an internal standard (e.g., 4-methylthiazolidin-2-one).

    • Causality: If the internal standard deviates by >5% in expected peak area or retention time, the MS ionization efficiency is compromised, and the system must be recalibrated before you can trust the purity assessment of your actual sample.

  • Sample Preparation: Dissolve a 1 mg test aliquot of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one in anhydrous LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Targeted Detection: Monitor via UV (254 nm) and ESI+ MS. The intact parent compound (C6H11NOS) has a monoisotopic mass of 145.06 Da[1]. Confirm the primary[M+H]+ peak at m/z 146.06.

  • Degradant Screening: Specifically extract ion chromatograms (EIC) for m/z 162.06 ([M+O+H]+, indicating the sulfoxide degradant) and m/z 164.07 (indicating the +H2O hydrolysis product).

    • Causality: By actively hunting for the exact mass of the predicted degradants, you validate that the storage protocol from Protocol A was successful. If these degradant peaks exceed 1% relative abundance, the aliquot is compromised and should be discarded.

References

  • Source: uni.
  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: academically.

Sources

Troubleshooting

Technical Support Center: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one Assay Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (CAS: 2580201-18-7). This guide is designed for researchers, analytical scientists, and drug development professionals integrating this s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (CAS: 2580201-18-7). This guide is designed for researchers, analytical scientists, and drug development professionals integrating this specific thiazolidinone derivative into biological assays, high-throughput screening (HTS), and pharmacokinetic profiling.

Rather than providing generic advice, this guide explores the chemical mechanics of the molecule to help you diagnose and resolve solvent-induced instability and precipitation.

Core Principles of Solvent Stability

The structural integrity of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one is heavily dependent on its solvent microenvironment. The causality of its behavior in assays stems from two competing structural features:

  • The Electrophilic Carbonyl: The 1,3-thiazolidin-2-one core features a lactam/thioether ring system where the C2 carbonyl carbon acts as an electrophilic center. Under alkaline aqueous conditions, hydroxide ions can nucleophilically attack this C2 carbon, leading to irreversible ring-opening hydrolysis[1].

  • Steric Bulk and Lipophilicity: The 5-ethyl and 5-methyl substitutions impart significant lipophilicity and steric hindrance. While this steric bulk slightly shields the ring from nucleophilic attack compared to unsubstituted analogs, it drastically reduces aqueous solubility. This makes the compound highly stable in polar aprotic solvents (like DMSO) but highly prone to precipitation when transitioning into aqueous assay buffers[2].

Diagnostic Workflow: Solvent Selection & Stability

G Start Assay Preparation (5-Ethyl-5-methyl-1,3-thiazolidin-2-one) CheckSolvent Stock Solvent? Start->CheckSolvent DMSO 100% DMSO (Recommended) CheckSolvent->DMSO Protic Protic Solvents (MeOH, EtOH) CheckSolvent->Protic Avoid CheckpH Aqueous Buffer pH? DMSO->CheckpH AcidicNeutral pH 6.5 - 7.4 (Stable) CheckpH->AcidicNeutral Basic pH > 7.5 (Hydrolysis Risk) CheckpH->Basic PrecipCheck Final DMSO > 2%? AcidicNeutral->PrecipCheck PrecipRisk High Precipitation Risk Use Surfactants PrecipCheck->PrecipRisk No Proceed Proceed to Assay PrecipCheck->Proceed Yes

Workflow for solvent selection and stability troubleshooting of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon addition to the assay buffer? Causality: The dialkyl substitution at the C5 position makes 5-Ethyl-5-methyl-1,3-thiazolidin-2-one highly hydrophobic. When a concentrated DMSO stock is spiked directly into an aqueous buffer, the local dielectric constant drops rapidly. If the final DMSO concentration falls below the solubility threshold, the hydrophobic effect drives rapid aggregation and precipitation. Solution:

  • Perform step-wise serial dilutions in intermediate solvent mixtures rather than a single large-fold aqueous dilution.

  • Maintain a final DMSO concentration of 2-5% in the assay, provided your biological target tolerates it[3].

  • Incorporate non-ionic surfactants (e.g., 0.01% Tween-20 or Pluronic F-68) into the aqueous buffer prior to compound addition.

Q2: I am observing a time-dependent loss of compound signal (via LC-MS) during my 24-hour enzymatic assay. What is causing this degradation? Causality: If your assay buffer pH exceeds 7.5 (e.g., Tris-HCl pH 8.0 or 8.5), the compound is undergoing base-catalyzed ring-opening hydrolysis. The nucleophilic attack of hydroxide ions on the C2 carbonyl cleaves the ring, forming an acyclic degradation product[1]. Solution: Adjust the buffer pH to a physiological range of 6.5–7.4 using a buffer system like HEPES or Phosphate Buffer[2]. If a higher pH is strictly required for enzyme activity, minimize the pre-incubation time and prepare fresh compound dilutions immediately before the assay.

Q3: Can I use methanol or ethanol to prepare my primary stock solutions instead of DMSO? Causality: Protic solvents like methanol and ethanol can hydrogen-bond with the C2 carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbon. Over prolonged storage, especially if trace moisture or basic impurities are present, this can accelerate solvolysis (alcoholysis) of the thiazolidinone ring. Solution: Always use anhydrous, LC-MS grade 100% DMSO for primary stock solutions. DMSO is a polar aprotic solvent that provides excellent solubility without polarizing the carbonyl group, ensuring long-term stability at -20°C[3].

Self-Validating Experimental Protocol: LC-MS/MS Stability Validation Assay

To definitively distinguish between compound loss due to physical precipitation versus chemical degradation (hydrolysis), implement this self-validating protocol.

The Self-Validation Logic: By utilizing a structurally similar, stable Internal Standard (IS) and an organic quenching step, this system inherently validates the root cause of signal loss. If the target compound/IS ratio decreases over time, chemical degradation is occurring. If the ratio remains constant but absolute peak areas drop in unquenched samples, physical precipitation is the culprit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one in anhydrous DMSO.

  • Buffer Spiking: Spike the stock into the target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 10 µM (0.1% DMSO final). Simultaneously, spike in 10 µM of a stable internal standard (e.g., an isotopically labeled analog or a highly stable aromatic reference compound).

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 100 µL aliquots at t=0,1,4,12, and 24 hours.

  • Quenching & Solubilization (Critical Step): Add 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to each aliquot.

    • Causality: Acetonitrile quenches any enzymatic/hydrolytic activity and re-solubilizes any micro-precipitates, ensuring that only true chemical degradation is measured by the instrument.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet insoluble matrix proteins or buffer salts.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and analyze via LC-MS/MS. Compare the peak area ratio of the target compound to the internal standard across the time course.

Quantitative Data Presentation

The following table summarizes the expected stability profile of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one across various solvent systems, based on kinetic hydrolysis models of thiazolidin-2-ones[1].

Solvent SystempHTemp (°C)Estimated Half-Life ( t1/2​ )Primary Mechanism of Loss
100% Anhydrous DMSON/A-20°C> 12 MonthsNone (Highly Stable)
100% MethanolN/A25°C~ 14 DaysSlow Alcoholysis
Phosphate Buffer (PBS)7.437°C> 48 HoursSlow Hydrolysis
Tris-HCl Buffer8.537°C< 4 HoursBase-Catalyzed Ring Opening
Aqueous Assay (0.1% DMSO)7.025°CVariable (Rapid drop)Physical Precipitation

References

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. 1

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC - National Institutes of Health. 2

  • 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms. PMC - National Institutes of Health. 3

Sources

Optimization

overcoming steric hindrance in 5-Ethyl-5-methyl-1,3-thiazolidin-2-one functionalization

Technical Support Center: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one Functionalization Introduction: The 5-Ethyl-5-methyl-1,3-thiazolidin-2-one scaffold is a valuable building block in medicinal chemistry and materials scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one Functionalization

Introduction: The 5-Ethyl-5-methyl-1,3-thiazolidin-2-one scaffold is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by a significant challenge: the pronounced steric hindrance imposed by the gem-dialkyl substitution at the C5 position. This guide provides in-depth troubleshooting advice, field-proven protocols, and the mechanistic rationale needed to overcome these steric barriers, enabling successful and efficient functionalization for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization of the 5-Ethyl-5-methyl-1,3-thiazolidin-2-one core.

FAQ 1: My N-acylation or N-alkylation reaction is failing or giving very low yields. What is the underlying problem and how can I solve it?

The Core Problem: Steric Shielding

The primary reason for poor reactivity at the N3 position is the steric bulk of the adjacent C5-ethyl and C5-methyl groups. These groups form a "steric shield" that physically blocks the approach of electrophiles (like acyl chlorides or alkyl halides) to the nitrogen atom's lone pair of electrons. This increases the activation energy of the reaction, dramatically slowing it down or preventing it from occurring under standard conditions.

Fig 1. Steric shielding of the N3 position.

Troubleshooting Workflow:

We recommend a tiered approach to overcome this challenge, starting with simple modifications and progressing to more advanced strategies.

Fig 2. Troubleshooting workflow for N-functionalization.

Tier 1: Optimization of Reaction Conditions

  • Increase Temperature: Providing more thermal energy can help reacting molecules overcome the activation energy barrier imposed by steric hindrance. Refluxing in a higher-boiling solvent like DMF or 1,4-dioxane is a common first step.

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time from a few hours to 24-48 hours may be necessary.

  • Change Solvent: Switch from less polar solvents (like DCM or THF) to polar aprotic solvents (DMF, DMAc, NMP). These solvents can better solvate the transition state and may increase reaction rates.

Tier 2: Selection of More Reactive Reagents

If optimizing conditions fails, the issue lies with the intrinsic reactivity of your electrophile.

  • For N-Acylation: Instead of a standard acyl chloride, use a more reactive system. A highly effective method is the use of a carboxylic acid anhydride in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAPO). DMAPO reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[1]

  • For N-Alkylation: Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or, ideally, alkyl triflates (R-OTf). Triflates are excellent leaving groups, making the alkyl source significantly more electrophilic.

Tier 3: Strategic Modification via Deprotonation

The most robust strategy is to increase the nucleophilicity of the thiazolidinone nitrogen itself. This is achieved by deprotonating the N-H proton with a strong, non-nucleophilic base prior to adding the electrophile.

  • Recommended Bases: Sodium hydride (NaH) is a common and effective choice. Potassium bis(trimethylsilyl)amide (KHMDS) is another excellent option, offering better solubility in organic solvents.

  • Mechanism: These bases irreversibly remove the N-H proton (pKa ≈ 18-20 in DMSO) to form a highly nucleophilic sodium or potassium amide salt. This salt will then readily attack even sterically hindered or less reactive electrophiles.

  • Caution: Use anhydrous conditions, as these bases react violently with water. Also, prolonged exposure to strong bases at high temperatures can potentially lead to ring-opening side reactions.[2][3]

StrategyReagent/ConditionBase (if any)SolventTemperatureKey Advantage
Optimization Acyl/Alkyl HalideEt₃N, DIPEADMF, Dioxane80 - 150 °CSimple, uses common reagents.
Reagent Choice Carboxylic AnhydrideDMAPO (cat.)DCM, MeCN25 - 60 °CHighly efficient for acylation.[1]
Strategy Change Acyl/Alkyl HalideNaH, KHMDSTHF, DMF0 °C to RTForms highly reactive nucleophile; most reliable.
FAQ 2: I am unable to functionalize the C4 position. Why is deprotonation so difficult?

The Core Problem: Hindered Access and Ring Strain

Functionalization at the C4 methylene position typically requires deprotonation to form a carbanion/enolate, which then acts as a nucleophile. There are two main challenges here:

  • Kinetic Hindrance: The C5-gem-dialkyl groups that shield the N3 position also impede the approach of a base to the C4 protons. A bulky base like Lithium Diisopropylamide (LDA) may struggle to access these protons efficiently.

  • Product Stability: The resulting carbanion at C4 is adjacent to the sterically congested C5 center, which can introduce unfavorable torsional strain.

Solutions and Strategies:

  • Use a Strong, Less-Bulky Base: While LDA is a workhorse, a smaller but still powerful base might be more effective. Consider using n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) at very low temperatures (-78 °C) to favor kinetic deprotonation.

  • Transmetalation: Generate the lithium enolate with n-BuLi at low temperature, then transmetalate with a different metal salt (e.g., ZnCl₂, CuCN) to form a more stable and potentially more reactive organometallic species before adding the electrophile.

  • Alternative Catalysis: For certain transformations like arylations, traditional deprotonation might be avoidable. Modern cross-coupling methods using transition metals like Palladium or Nickel can enable direct C-H functionalization, though this often requires specific directing groups.[4][5]

FAQ 3: My reaction is turning dark, and I'm seeing multiple spots on TLC, suggesting decomposition. What is happening?

The Core Problem: Ring Instability

The thiazolidin-2-one ring, while generally stable, can be susceptible to degradation under harsh conditions, particularly strong bases combined with high heat.

  • Base-Mediated Ring Opening: Strong bases can promote elimination reactions, leading to the opening of the thiazolidine ring to form enamine-type intermediates.[2] This is more likely at elevated temperatures. If you are using the deprotonation strategy (FAQ 1, Tier 3), always start at 0 °C and allow the reaction to warm to room temperature slowly, avoiding excessive heat.

  • Thermal Decomposition: The scaffold itself may have limited thermal stability, especially in the presence of activating reagents or impurities. If you are driving a reaction at very high temperatures (>150 °C) for long periods, decomposition may be unavoidable.

Troubleshooting Decomposition:

  • Lower the Temperature: This is the most critical parameter. If you are using a strong base like NaH, perform the deprotonation at 0 °C and the subsequent reaction at room temperature. Avoid refluxing with strong bases.

  • Ensure Inert Atmosphere: Oxygen can sometimes promote decomposition pathways. Ensure your reaction is performed under a robust inert atmosphere (Nitrogen or Argon).

  • Purify Starting Materials: Impurities, particularly acidic or basic contaminants, can catalyze decomposition. Ensure your starting thiazolidinone and reagents are pure.

Detailed Experimental Protocols

Protocol 1: Robust N-Acylation via Pre-deprotonation

This protocol is the most reliable method for acylating the sterically hindered nitrogen.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Observation: You should observe hydrogen gas evolution.

    • Safety Note: NaH is highly reactive with water. Handle with care in an inert atmosphere.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the flask back down to 0 °C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise as a solution in the same anhydrous solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Efficient N-Acylation using DMAPO Catalysis

This method avoids the use of strong, pyrophoric bases and is suitable for less-demanding acylations.[1]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (1.0 eq), the carboxylic anhydride (1.5 eq), and 4-(Dimethylamino)pyridine (DMAPO, 0.1 eq).

  • Solvent Addition: Add an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Gentle heating (40-50 °C) may be required for less reactive anhydrides. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove DMAPO), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity. RSC Advances. [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances. [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Catalysts. [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]

  • Thiazolidine ring opening in penicillin derivatives. Part 2. Enamine formation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (a) General Scheme of the sequential ring‐opening of thiazolidin‐2‐one... ResearchGate. [Link]

  • DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking Synthesis Pathways for 5-Ethyl-5-methyl-1,3-thiazolidin-2-one: A Comprehensive Guide

The 1,3-thiazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a chiral auxiliary and a core structural motif in antimicrobial, anti-inflammatory, and anti-HIV agents[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-thiazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a chiral auxiliary and a core structural motif in antimicrobial, anti-inflammatory, and anti-HIV agents[1]. Synthesizing the specific derivative 5-ethyl-5-methyl-1,3-thiazolidin-2-one presents a unique chemical challenge: the quaternary carbon at the C5 position (bearing both an ethyl and a methyl group) introduces significant steric hindrance adjacent to the sulfur heteroatom.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, reagent toxicity, and the thermodynamic hurdles of closing a sterically crowded five-membered ring. This guide objectively benchmarks the three primary methodologies for synthesizing 5,5-disubstituted thiazolidin-2-ones, providing mechanistic causality and self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Evaluation of Synthesis Pathways

To construct the 1,3-thiazolidin-2-one ring, chemists typically rely on the strategic assembly of a 1,2-aminothiol precursor—in this case, 1-amino-2-methylbutane-2-thiol. The choice of carbonylation or cyclization strategy dictates the safety, yield, and purity of the final product.

Pathway A: Direct Carbonylation via Triphosgene

The most direct route involves the ring-closing condensation of 1-amino-2-methylbutane-2-thiol with a carbonyl equivalent. While phosgene is highly effective, its severe toxicity makes triphosgene (bis(trichloromethyl) carbonate) the industry standard for bench-scale synthesis[2].

  • Causality of the Mechanism: The primary amine of the aminothiol rapidly attacks the highly electrophilic carbonyl carbon of triphosgene, forming an intermediate isocyanate or carbamoyl chloride. Despite the steric bulk of the ethyl and methyl groups at the adjacent C5 position, the tertiary thiol subsequently executes an intramolecular nucleophilic attack to close the ring. Triphosgene is preferred over 1,1'-carbonyldiimidazole (CDI) here because the extreme electrophilicity of the phosgene intermediate overcomes the steric penalty of the C5 quaternary center.

Pathway B: S/O-Exchange from Thiazolidine-2-thiones

An alternative, highly reliable method avoids phosgene equivalents entirely by utilizing a desulfurization (S/O-exchange) strategy[1]. The precursor, 5-ethyl-5-methyl-1,3-thiazolidine-2-thione, is first synthesized by reacting the aminothiol with carbon disulfide (CS₂) under basic conditions.

  • Causality of the Mechanism: The thione is treated with 2-bromoethanol and sodium ethoxide (NaOEt)[3]. The reaction initiates with the S-alkylation of the exocyclic thione sulfur, yielding a 2-(2-hydroxyethylthio)thiazoline intermediate. The pendant hydroxyl group then attacks the C2 carbon intramolecularly, forming a highly strained spiro-oxathiolane transition state. This intermediate rapidly collapses, expelling thiirane (ethylene sulfide) as a leaving group to furnish the target thiazolidin-2-one. This thermodynamic driving force (formation of the strong C=O bond) pushes the reaction to completion despite the bulky C5 substituents[3].

Pathway C: Emerging Green CO₂ Fixation

Recent advancements in green chemistry have demonstrated the transition-metal-free synthesis of thiazolidin-2-ones using elemental sulfur (S₈) and CO₂ (1 atm)[4].

  • Applicability: While this multi-component reaction is highly step-economical, current methodologies are primarily optimized for N-aryl derivatives via C–H bond functionalization of arylamines[5]. For aliphatic, N-unsubstituted targets like 5-ethyl-5-methyl-1,3-thiazolidin-2-one, Pathways A and B remain the validated industry standards.

SynthesisPathways A 1-Amino-2-methylbutane-2-thiol B Triphosgene / Base (Pathway A) A->B C CS2 / NaOH A->C F 5-Ethyl-5-methyl- 1,3-thiazolidin-2-one B->F Direct Cyclization (- 2 HCl) D 5-Ethyl-5-methyl- 1,3-thiazolidine-2-thione C->D Thio-carbonylation (- H2O) E Bromoethanol / NaOEt (Pathway B) D->E E->F S/O Exchange (- Thiirane)

Fig 1. Divergent synthesis pathways for 5-ethyl-5-methyl-1,3-thiazolidin-2-one from the aminothiol precursor.

Quantitative Benchmarking

The following table synthesizes the performance metrics of the viable pathways for generating sterically encumbered thiazolidin-2-ones.

ParameterPathway A: Direct Carbonylation (Triphosgene)Pathway B: S/O Exchange (Bromoethanol)Pathway C: CO₂ Fixation (Analogous)
Primary Reagents Triphosgene, Et₃N, CH₂Cl₂Bromoethanol, NaOEt, EtOHS₈, CO₂, Arylamines
Typical Yield 75 - 85%65 - 80%50 - 70%
Reaction Time 1 - 2 hours4 - 6 hours12 - 24 hours
Atom Economy High (Loss of HCl)Moderate (Loss of Thiirane)High (Multi-component)
Toxicity Profile High (In situ phosgene generation)Moderate (Alkylating agents)Low (Green chemistry)
Steric Tolerance Excellent for C5-quaternary centersGood, but slower cyclization stepPoor for aliphatic amines

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm intermediate formation before proceeding to the next chemical event.

Protocol A: Triphosgene-Mediated Cyclization

Use extreme caution: Conduct entirely within a highly ventilated fume hood equipped with a base scrubber.

  • Preparation: Dissolve 1-amino-2-methylbutane-2-thiol (10.0 mmol) and triethylamine (25.0 mmol, 2.5 eq) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve triphosgene (3.5 mmol, 0.35 eq) in anhydrous CH₂Cl₂ (15 mL). Add this solution dropwise over 30 minutes to control the exothermic generation of phosgene and prevent oligomerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar aminothiol (ninhydrin positive) and the appearance of a UV-active, less polar spot confirms cyclization.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid and destroy unreacted phosgene. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure 5-ethyl-5-methyl-1,3-thiazolidin-2-one.

Protocol B: S/O Exchange via Bromoethanol

A safer alternative utilizing thermodynamic driving forces for ring closure[3].

  • Deprotonation: To a solution of 5-ethyl-5-methyl-1,3-thiazolidine-2-thione (10.0 mmol) in absolute ethanol (40 mL), add a freshly prepared solution of sodium ethoxide (10.0 mmol, 1.0 eq) in ethanol. Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Add 2-bromoethanol (14.0 mmol, 1.4 eq) dropwise to the mixture.

  • Cyclization (S/O Exchange): Elevate the temperature to 60 °C and stir for 4 hours.

    • Self-Validation Check: The reaction mixture will progressively precipitate NaBr. LC-MS monitoring should show the transient mass of the S-alkylated intermediate ( [M+H]+ = 222 m/z) shifting to the final product mass ( [M+H]+ = 146 m/z) as thiirane is expelled.

  • Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Partition the residue between water (30 mL) and ethyl acetate (30 mL). Extract the aqueous phase with ethyl acetate (2 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target compound.

Workflow Step1 Reagent Prep Thione + EtOH Step2 Deprotonation NaOEt (1.0 eq) Step1->Step2 Step3 Alkylation Bromoethanol (1.4 eq) Step2->Step3 Step4 Cyclization 60°C for 4h Step3->Step4 Step5 Quench & Extract H2O / EtOAc Step4->Step5 Step6 Purification Silica Gel Chrom. Step5->Step6

Fig 2. Self-validating experimental workflow for the S/O exchange synthesis pathway.

References

  • Transition-metal-free synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones from arylamines, elemental sulfur and CO2. Green Chemistry (RSC Publishing).

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis).

  • A Convenient Synthesis of Chiral Oxazolidin-2-Ones and Thiazolidin-2-Ones and an Improved Preparation of Triphosgene. Synthetic Communications (Taylor & Francis).

Sources

Validation

A Researcher's Guide to the Comparative Toxicity of 5-Substituted Thiazolidin-2-one Analogs

In the landscape of modern drug discovery, the thiazolidin-2-one scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] From anticancer to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the thiazolidin-2-one scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] From anticancer to anti-inflammatory agents, the versatility of this heterocyclic moiety is well-documented.[1][2][3] However, the therapeutic potential of any new chemical entity is intrinsically linked to its safety profile. Understanding the structure-toxicity relationship is therefore a critical step in the development of novel thiazolidinone-based therapeutics.

This guide provides a comprehensive framework for conducting comparative toxicity studies of 5-substituted thiazolidin-2-one analogs. We will use 5-Ethyl-5-methyl-1,3-thiazolidin-2-one as our lead compound for the purpose of this guide. While specific toxicological data for this particular analog is not extensively available in public literature, we will outline the established methodologies to evaluate its toxicity and compare it with other documented analogs. This approach will provide researchers with a robust template for their own investigations into this important class of compounds.

Our focus will be on a multi-pronged approach to toxicity assessment, encompassing initial in vitro cytotoxicity screening against cancerous and non-cancerous cell lines to determine potency and selectivity, followed by genotoxicity assays to assess mutagenic potential, and culminating in in vivo acute toxicity studies to understand systemic effects.

The Importance of the 5-Position in Thiazolidinone Toxicity

The C5 position of the thiazolidinone ring is a key site for chemical modification, and substitutions at this position can significantly influence the compound's biological activity and toxicological profile.[4][5] Variations in the size, lipophilicity, and electronic properties of the substituents at C5 can alter how the molecule interacts with biological targets, its metabolic stability, and its off-target effects. A systematic evaluation of a series of 5-substituted analogs is crucial for identifying a lead candidate with an optimal balance of efficacy and safety.

Experimental Design for Comparative Toxicity Assessment

A well-designed experimental workflow is paramount for generating reliable and comparable toxicity data. The following diagram outlines a logical progression for the toxicological evaluation of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one and its analogs.

Caption: A tiered approach to the comparative toxicity assessment of thiazolidinone analogs.

In Vitro Cytotoxicity: The First Tier of Evaluation

The initial step in assessing the toxicity of a new compound is to determine its effect on cell viability. In vitro cytotoxicity assays are rapid, cost-effective, and can provide valuable information on the dose-dependent toxicity of a compound.[3] A crucial aspect of this evaluation is to test the compounds on both cancerous and non-cancerous cell lines to establish a selectivity index (SI), which is a measure of the compound's preferential toxicity towards cancer cells.[3]

Comparative In Vitro Cytotoxicity Data

The following table presents a hypothetical data set for our lead compound, 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, alongside literature-derived data for other 5-substituted thiazolidinone analogs. This allows for a direct comparison of their cytotoxic potential and selectivity.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
LEAD-01 Ethyl, MethylMCF-7 (Breast)15.5HEK293 (Kidney)>100>6.45Hypothetical
ANALOG-01 4-FluorophenylSKOV3 (Ovarian)12.3CHO-K1 (Ovary)7.50.61[6]
ANALOG-02 (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetylT98G (Glioblastoma)28.34CCD 841 CoTr (Colon)>200>7.06[7]
ANALOG-03 (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetylHepG2 (Liver)2.97CCD 841 CoTr (Colon)>200>67.34[7]
ANALOG-04 5-benzylideneTAMH (Liver)28.8---[4]
ANALOG-05 5-propylideneTAMH (Liver)22.5---[4]

IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher cytotoxicity. Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI is desirable.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Genotoxicity Assessment: Uncovering Mutagenic Potential

A critical aspect of toxicological evaluation is to determine if a compound can cause genetic damage. Genotoxicity is a serious concern as it can lead to carcinogenesis. The Ames test is a widely used initial screening assay for mutagenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Strain Selection: Select a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Plate Incorporation Method:

    • Mix the test compound, the bacterial culture, and (if applicable) the S9 mix with molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.

In Vivo Acute Oral Toxicity: Evaluating Systemic Effects

While in vitro assays provide valuable initial data, in vivo studies are necessary to understand the systemic toxicity of a compound in a whole organism. The acute oral toxicity study provides information on the potential hazards of a substance after a single oral dose. The median lethal dose (LD50) is a common metric derived from these studies.

Comparative In Vivo Acute Oral Toxicity Data
Compound ID5-SubstituentAnimal ModelLD50 (mg/kg)Key ObservationsReference
LEAD-01 Ethyl, MethylRat>2000No mortality or significant clinical signs observed.Hypothetical
ANALOG-06 Various thiazolesRat or MouseGenerally low toxicityToxicity not significantly affected by side groups.[8]

LD50: The dose of a substance that is lethal to 50% of the test animals.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and causes less suffering.

  • Animal Selection: Use a single sex of a standard rodent species (usually female rats).

  • Dosing: Administer the test compound orally at one of four fixed dose levels (5, 50, 500, or 2000 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: The test is terminated when the dose that causes evident toxicity but no mortality is identified, or when no effects are seen at the highest dose.

  • Data Analysis: The results are used to classify the substance according to its toxicity.

Structure-Toxicity Relationship (STR): Drawing Meaningful Conclusions

  • Lipophilicity: Increasing the lipophilicity of the 5-substituent may enhance cell membrane permeability and, consequently, cytotoxicity.

  • Steric Hindrance: Bulky substituents at the 5-position could sterically hinder interactions with biological targets, potentially reducing both efficacy and toxicity.

  • Metabolic Stability: The nature of the 5-substituent can influence the metabolic stability of the compound. Some substituents may be more prone to metabolic modification, leading to the formation of reactive metabolites that can contribute to toxicity.[4]

Conclusion

The comparative toxicity assessment of 5-substituted thiazolidin-2-one analogs is a critical component of the drug discovery and development process. A tiered approach, starting with in vitro cytotoxicity and genotoxicity assays and progressing to in vivo studies for promising candidates, allows for a comprehensive evaluation of the safety profile of these compounds. By carefully analyzing the structure-toxicity relationships within a series of analogs, researchers can make informed decisions to guide the selection and optimization of lead candidates with the highest therapeutic potential and an acceptable safety margin.

References

  • design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and - Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles | Chemical Research in Toxicology. (2015, September 24). ACS Publications. [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025, February 28). Oriental Journal of Chemistry. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. (n.d.). NIH. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC. (n.d.). NIH. [Link]

  • 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. (n.d.). PubChem. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). NIH. [Link]

  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules - PMC. (n.d.). NIH. [Link]

  • Evaluation of thiazolidinedione derivatives for acute toxicity and potential antidiabetic activity - Der Pharma Chemica. (n.d.). [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (2023, August 7). AccScience Publishing. [Link]

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity - Oriental Journal of Chemistry. (2025, December 13). [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - RSC Publishing. (n.d.). [Link]

  • IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES - Bibliomed. (2014, July 7). [Link]

  • Acute oral toxicity of selected flavor chemicals - PubMed. (n.d.). [Link]

Sources

Comparative

A Comparative Guide: 5-Ethyl-5-methyl-1,3-thiazolidin-2-one versus Standard Thiazolidinediones

For Researchers, Scientists, and Drug Development Professionals In the landscape of metabolic disease therapeutics, the thiazolidine ring has served as a foundational scaffold for compounds with significant biological ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease therapeutics, the thiazolidine ring has served as a foundational scaffold for compounds with significant biological activity. The most prominent examples are the thiazolidinediones (TZDs), a class of drugs primarily used in the management of type 2 diabetes. However, the emergence of derivatives with altered substitution patterns, such as 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, necessitates a detailed comparative analysis to understand their potential advantages and divergent mechanisms of action. This guide provides an in-depth, objective comparison of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one and standard thiazolidinediones, supported by structural analysis, mechanistic insights, and relevant experimental data.

Structural and Chemical Distinctions

The fundamental difference between 5-Ethyl-5-methyl-1,3-thiazolidin-2-one and standard thiazolidinediones lies in their core heterocyclic structure. Standard TZDs, such as pioglitazone and rosiglitazone, are derivatives of thiazolidine-2,4-dione, possessing two carbonyl groups at positions 2 and 4 of the thiazolidine ring.[1][2] In contrast, 5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a derivative of thiazolidin-2-one, with a single carbonyl group at the 2-position.[3] This seemingly subtle structural change has profound implications for the molecule's chemical properties and its interaction with biological targets.

The presence of two carbonyl groups in standard TZDs is a key feature for their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] The 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, with its single carbonyl and alkyl substitutions at the 5-position, presents a different steric and electronic profile, suggesting a potentially distinct mode of action.

Mechanism of Action: A Tale of Two Pathways

Standard Thiazolidinediones: The PPARγ Agonist Pathway

Standard thiazolidinediones are well-established agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.[4][5] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in insulin signaling and lipid metabolism.[4][6] This transactivation is responsible for the majority of the anti-diabetic effects of TZDs, including decreased insulin resistance.[4]

However, this full agonism of PPARγ is also linked to a range of undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures.[7][8]

Signaling Pathway of Standard Thiazolidinediones

TZD_Pathway cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (on DNA) PPARg->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Insulin_Sensitivity Increased Insulin Sensitivity TargetGenes->Insulin_Sensitivity Side_Effects Adipogenesis, Fluid Retention, Bone Loss TargetGenes->Side_Effects mTOT_Workflow Start Start: Hypothesis Compound interacts with mTOT Step1 Step 1: In Vitro Binding Assay (e.g., Thermal Shift Assay) Start->Step1 Step2 Step 2: Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer) Step1->Step2 Step3 Step 3: Pyruvate Uptake Assay in isolated mitochondria Step2->Step3 Step4 Step 4: Cellular Metabolic Flux Analysis (e.g., using 13C-labeled glucose) Step3->Step4 End Conclusion: Compound modulates mitochondrial pyruvate metabolism Step4->End

Caption: Experimental workflow to assess mTOT interaction.

Comparative Performance: Efficacy and Safety

Direct, head-to-head experimental data comparing 5-Ethyl-5-methyl-1,3-thiazolidin-2-one with standard thiazolidinediones is limited in publicly available literature. However, based on the mechanistic insights discussed, we can extrapolate a comparative performance profile.

FeatureStandard Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone)5-Ethyl-5-methyl-1,3-thiazolidin-2-one (Hypothesized)
Primary Mechanism PPARγ Full Agonist [4][5]Potential Non-agonist PPARγ Ligand or mTOT Modulator
Anticipated Efficacy High for improving insulin sensitivity and lowering blood glucose. [9][10]Moderate to high, potentially with a more targeted metabolic effect.
Potential for Weight Gain High, due to PPARγ-mediated adipogenesis. [7][10]Low, if PPARγ agonism is minimal.
Risk of Fluid Retention Moderate to high. [7][10]Low, if PPARγ agonism is minimal.
Impact on Bone Mineral Density Negative, increased risk of fractures. [7]Neutral to minimal, if PPARγ-mediated effects on osteoblasts are avoided.
Cardiovascular Effects Mixed; Pioglitazone may have some benefits, while Rosiglitazone has faced scrutiny. [4][8]Unknown, but a more targeted mechanism could potentially offer a better cardiovascular safety profile.

Conclusion and Future Directions

5-Ethyl-5-methyl-1,3-thiazolidin-2-one represents a departure from the classical thiazolidinedione structure, suggesting a distinct pharmacological profile. While standard TZDs have demonstrated efficacy in managing type 2 diabetes through potent PPARγ agonism, their clinical utility has been hampered by a significant side-effect burden. The structural modifications in 5-Ethyl-5-methyl-1,3-thiazolidin-2-one open the possibility of engaging alternative, more selective mechanisms, such as non-agonist PPARγ modulation or interaction with the mitochondrial target of thiazolidinediones.

Future research should focus on elucidating the precise molecular targets of 5-Ethyl-5-methyl-1,3-thiazolidin-2-one and conducting rigorous preclinical and clinical studies to directly compare its efficacy and safety profile against standard thiazolidinediones. Such investigations will be crucial in determining whether this and similar thiazolidin-2-one derivatives can offer a safer and more refined therapeutic approach to metabolic diseases.

References

  • Thiazolidinedione - Wikipedia. Available from: [Link]

  • Thiazolidinediones – mechanisms of action - Australian Prescriber. Available from: [Link]

  • Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. Available from: [Link]

  • The mode of action of thiazolidinediones - PubMed. Available from: [Link]

  • Thiazolidinediones - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Noncanonical agonist PPARγ ligands modulate the response to DNA damage and sensitize cancer cells to cytotoxic chemotherapy - PNAS. Available from: [Link]

  • Thiazolidinediones on PPARγ: The Roles in Bone Remodeling - PMC - NIH. Available from: [Link]

  • A Novel Non-Agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand UHC1 Blocks PPARγ Phosphorylation by Cyclin-Dependent Kinase 5 (CDK5) and Improves Insulin Sensitivity - Journal of Biological Chemistry. Available from: [Link]

  • The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review | International Journal of Life Science and Pharma Research. Available from: [Link]

  • Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy - ResearchGate. Available from: [Link]

  • Identification of a Mitochondrial Target of Thiazolidinedione Insulin Sensitizers (mTOT)—Relationship to Newly Identified Mitochondrial Pyruvate Carrier Proteins - PMC. Available from: [Link]

  • Thiazolidinediones (PPARγ agonists) but not PPARα... : The FASEB Journal - Ovid. Available from: [Link]

  • Non-agonist PPARg ligands and energy metabolism. Available from: [Link]

  • Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed. Available from: [Link]

  • Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - Frontiers. Available from: [Link]

  • Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC. Available from: [Link]

  • Mitochondrial targets of thiazolidinediones. A, MitoNeet. MitoNEET is... - ResearchGate. Available from: [Link]

  • MITOGLITAZONE - Inxight Drugs. Available from: [Link]

  • Mitochondrial target of thiazolidinediones - PubMed. Available from: [Link]

  • Metabolic Solutions Development Company Identifies New Drug Target for Treatment of Type 2 Diabetes - FirstWord Pharma. Available from: [Link]

  • Thiazolidinediones (TZDs): What They Are & Side Effects - Cleveland Clinic. Available from: [Link]

  • Antidiabetics, Thiazolidinediones: Drug Class, Uses, Side Effects, Drug Names - RxList. Available from: [Link]

  • What are the brand names of thiazolidinediones (TZDs)? - Dr.Oracle. Available from: [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available from: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Available from: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Available from: [Link]

  • Synthesis and antimicrobial activity of novel thiazolidinones - Semantic Scholar. Available from: [Link]

  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen. Available from: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - SciSpace. Available from: [Link]

  • 5-Ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazolidine-3-thione - PubChem. Available from: [Link]

  • Thiazolidine - Wikipedia. Available from: [Link]

  • Thiazolidine – Knowledge and References - Taylor & Francis. Available from: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Ethyl-5-methyl-1,3-thiazolidin-2-one

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (CAS: 2580201-18-7) requires more than a cursory glance at a standard safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Ethyl-5-methyl-1,3-thiazolidin-2-one (CAS: 2580201-18-7) requires more than a cursory glance at a standard safety data sheet[1]. In drug development and fragment-based screening, maintaining the integrity of both the researcher and the experiment is paramount.

This guide serves as your operational blueprint. It moves beyond generic safety advice by explaining the causality behind each protocol, ensuring that your laboratory practices are both scientifically rigorous and intrinsically safe.

Mechanistic Toxicology & Hazard Causality

To respect a chemical, you must understand its mechanism of action. 5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a thiazolidinone derivative. While the ethyl and methyl substitutions increase its lipophilicity, the core hazard stems from the reactive nature of the thiazolidin-2-one ring[2].

  • Ocular and Mucosal Irritation (H319 / H335): The carbonyl and thioether groups create a localized dipole. If aerosolized powder contacts the moisture of the corneal epithelium or respiratory tract, it can act as a hydrogen bond acceptor/donor, disrupting cellular homeostasis and causing severe, immediate irritation[2][3].

  • Acute Oral Toxicity (H302): Ingestion leads to rapid systemic absorption due to the molecule's favorable partition coefficient, necessitating strict hygiene controls[4].

  • Skin Sensitization (H317): Repeated dermal exposure can lead to protein haptenation, where the molecule binds to epidermal proteins, triggering an adaptive immune response (allergic contact dermatitis)[3].

Quantitative PPE Specifications & Causality

Standard laboratory attire is insufficient. The table below outlines the mandatory Personal Protective Equipment (PPE) engineered specifically for the physicochemical risks of thiazolidinone derivatives[2][4].

Protection ZoneEquipment SpecificationMechanistic Causality & Justification
Ocular Tightly fitting safety goggles (EN 166 / NIOSH approved)Safety glasses with side shields leave gaps. Tightly fitting goggles prevent micro-dust aerosols from reaching the highly vulnerable ocular mucosa.
Dermal (Hands) Nitrile Gloves (EN 374, min 0.11 mm thickness)The lipophilic ethyl/methyl groups facilitate transdermal penetration. Nitrile provides a superior chemical barrier to organic heterocycles compared to latex, which degrades rapidly.
Dermal (Body) Flame-resistant, 100% cotton or Nomex lab coatSynthetic blends (like polyester) can generate static electricity, creating an ignition risk for suspended organic dust. Cotton mitigates static discharge.
Respiratory Fume hood (Primary) + N95/FFP2 Mask (Secondary)Prevents inhalation of crystalline dust. The mask is a secondary barrier if the compound must be weighed outside a controlled airflow environment.

Operational Workflow: Handling & Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Causality: Fume hoods capture aerosolized particulates before they reach your breathing zone, neutralizing the H335 (respiratory irritation) risk.

  • Self-Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads between 0.4 and 0.6 m/s. If a digital monitor is absent, tape a small tissue strip to the bottom of the sash; it must pull inward steadily without fluttering wildly.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat, safety goggles, and double-layer nitrile gloves.

  • Causality: Double-gloving ensures that if the outer glove is breached by a micro-tear or chemical permeation, the inner glove maintains the sterile/safe barrier.

  • Self-Validation: Inflate the outer gloves slightly by trapping air and rolling the cuff. If you hear or feel air escaping, discard them immediately.

Step 3: Aseptic Material Transfer

  • Action: Use an anti-static weighing spatula. Open the reagent bottle slowly to prevent pressure-release dusting.

  • Causality: Static electricity can cause the dry powder to "jump" from the spatula, contaminating the balance and creating an inhalation hazard.

  • Self-Validation: Observe the powder on the spatula. If it repels or clings erratically, ground your equipment before continuing.

Step 4: Doffing & Decontamination

  • Action: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., ethanol or isopropanol), followed by a water wipe. Remove the outer gloves inside the fume hood.

  • Causality: Removing contaminated gloves outside the hood aerosolizes trace powders into the general lab environment.

  • Self-Validation: Inspect the inner gloves after removing the outer pair. They must be completely clean and dry. Wash hands with soap and water immediately after final doffing[4].

Logical Workflow Visualization

PPE_Workflow Prep Pre-Operation: Risk Assessment Vent Engineering Controls: Verify Fume Hood Airflow Prep->Vent PPE Don PPE: Double Nitrile & Goggles Vent->PPE Weigh Handling: Anti-static Transfer PPE->Weigh Decon Post-Operation: Solvent Wipe Down Weigh->Decon Dispose Waste Disposal: P501 Compliant Routing Decon->Dispose

Operational workflow and PPE integration for handling thiazolidinone derivatives.

Emergency Spill & Disposal Plan

Spill Response Protocol (Solid Powder):

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab[2].

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the compound. Lightly mist the spill with water or cover it with damp absorbent paper to suppress dust formation.

  • Collect: Use a non-sparking tool to scoop the damp material into a sealable, chemically compatible hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, as the compound is harmful if residual traces are left on surfaces[4].

Disposal Plan (P501 Compliance): 5-Ethyl-5-methyl-1,3-thiazolidin-2-one cannot be disposed of in standard municipal waste or washed down the sink[2].

  • Solid Waste: Place all contaminated consumables (gloves, paper towels, empty vials) into a designated, clearly labeled "Hazardous Organic Solid Waste" bin.

  • Liquid Waste: Any solvent used for cleaning or reaction mixtures must be routed to a "Halogen-Free Organic Liquid Waste" carboy (unless combined with halogenated solvents during your specific assay). Ensure the waste is collected by a licensed environmental disposal agency.

References

  • "7-(Azepan-1-yl)-1-ethyl-6-fluoro-N'-hydroxy-4 ... - EvitaChem" (EvitaChem). 1

  • "2-Thiazolidinone SDS, 2682-49-7 Safety Data Sheets - ECHEMI" (Echemi). 2

  • "SAFETY DATA SHEET - Thermo Fisher Scientific" (Thermo Fisher). 4

  • "Safety Data Sheet - Cayman Chemical" (Cayman Chemical). 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.